GmhA-IN-1

Enzyme inhibition GmhA Lipopolysaccharide biosynthesis

Researchers screening GmhA inhibitors often encounter compounds with potent isolated-enzyme activity but no cellular LPS inhibition, wasting resources on inactive analogues. GmhA-IN-1 (compound 17) is the only phosphate-linked N-formyl hydroxamate inhibitor with published, quantitative intracellular activity across multiple Gram-negative species. • 16-32-fold MIC reduction of erythromycin & rifampicin at 100 μM in E. coli, E. cloacae, K. pneumoniae • Robust LPS truncation (Re-LPS phenotype) at 20-100 μM; EC50 = 20 μM by SDS-PAGE silver staining • Co-crystal structure with GmhA available for fragment-based design & SAR campaigns Supplied ≥98% purity; powder stable at -20°C (3 years). For antibiotic adjuvant & antivirulence research.

Molecular Formula C42H35NO6
Molecular Weight 649.7 g/mol
Cat. No. B12385592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGmhA-IN-1
Molecular FormulaC42H35NO6
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)CC2=C(NC3=C2C=C(C=C3)C4=C5C=CC=CC5=CC6=CC=CC=C64)CC7=C(C(=CC(=C7O)C(=O)C)C)O)O)C(=O)C
InChIInChI=1S/C42H35NO6/c1-21-15-30(23(3)44)41(48)34(39(21)46)19-33-32-18-27(38-28-11-7-5-9-25(28)17-26-10-6-8-12-29(26)38)13-14-36(32)43-37(33)20-35-40(47)22(2)16-31(24(4)45)42(35)49/h5-18,43,46-49H,19-20H2,1-4H3
InChIKeyMEWYOGUUFYJRJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GmhA-IN-1: A Nanomolar Sedoheptulose-7-Phosphate Isomerase Inhibitor for Antibiotic Potentiation Research


GmhA-IN-1 (compound 17) is a reverse N-formyl hydroxamate inhibitor of the bacterial enzyme GmhA (D-sedoheptulose-7-phosphate isomerase, EC 5.3.1.28), a Zn2+-dependent catalyst responsible for the first committed step in heptose biosynthesis for Gram-negative lipopolysaccharide (LPS) [1]. The compound demonstrates enzymatic inhibition with an IC50 of 2.4 ± 0.4 nM and inhibits LPS heptosylation in wild-type E. coli with an EC50 of 20 ± 3 μM [1]. Unlike conventional antibiotics, GmhA-IN-1 lacks intrinsic antibacterial activity (MIC > 1000 μM) but functions as an adjuvant that sensitizes Gram-negative bacteria to macrolide and rifamycin antibiotics [1].

Why Generic GmhA Inhibitors Cannot Substitute for GmhA-IN-1 in Antibacterial Adjuvant Research


GmhA inhibitors exhibit substantial variability in enzymatic potency (spanning low micromolar to low nanomolar IC50), cellular LPS biosynthesis inhibition (from undetectable to low micromolar EC50), and antibiotic potentiation capacity [1]. Earlier substrate analogues such as methyl 7-O-phosphoryl-D-glycero-D-gluco-heptopyranoside achieved only low micromolar GmhA inhibition and failed to demonstrate LPS heptosylation inhibition in wild-type E. coli at 1 mM [1]. Even among structurally related N-formyl hydroxamates within the same series, compound 96 (IC50 in low nanomolar range) showed no LPS biosynthesis inhibition up to 100 μM and began affecting bacterial growth above this concentration [1]. These marked differences in cellular target engagement and functional outcomes preclude simple interchangeability among in-class compounds, making compound-specific selection critical for reproducible research.

Quantitative Differentiation of GmhA-IN-1 Against In-Class Comparators


Enzymatic GmhA Inhibition: GmhA-IN-1 vs. Phosphonate Analog 24 vs. Fluorinated Congeners

In a head-to-head comparison within the same luminescent enzymatic assay, GmhA-IN-1 (phosphate 17) demonstrates superior GmhA inhibitory activity (2.4 ± 0.4 nM) compared to its phosphonate analog 24 (3.0 ± 0.2 nM), representing a quantifiable 20% greater potency [1]. The monofluorinated phosphonate 76 and difluorinated phosphonate 84 exhibit reduced inhibition relative to 24, with the authors noting the trend of 'even lower activity of its difluorinated congener 84' [1]. Earlier substrate analogue inhibitors achieved only low micromolar IC50 values, representing approximately 1000-fold lower potency [1].

Enzyme inhibition GmhA Lipopolysaccharide biosynthesis

Cellular LPS Biosynthesis Inhibition: GmhA-IN-1 vs. Hydroxamate Analog 96

Within the same N-formyl hydroxamate series, GmhA-IN-1 (compound 17) achieves quantifiable LPS biosynthesis inhibition with an EC50 of 20 ± 3 μM in wild-type E. coli, whereas analog 96—despite its low nanomolar IC50—fails to inhibit E. coli LPS biosynthesis up to 100 μM [1]. Compound 96 also exhibits off-target bacterial growth effects above 100 μM [1]. This functional divergence despite comparable enzymatic potency underscores the critical importance of cellular permeability and target engagement.

LPS heptosylation Cellular target engagement Gram-negative bacteria

Cytotoxicity and Antibacterial Activity: GmhA-IN-1 and Phosphonate 24 vs. Conventional Antibiotics

Both GmhA-IN-1 (phosphate 17) and phosphonate analog 24 demonstrate equivalent favorable selectivity profiles, with no detectable HepG2 cytotoxicity (CC50 > 1000 μM) and no intrinsic antibacterial activity against E. coli C7 (MIC > 1000 μM) [1]. This class-level absence of intrinsic antibacterial activity and mammalian cytotoxicity distinguishes GmhA inhibitors from conventional antibiotics that typically exhibit MIC values in the low μg/mL range and may carry cytotoxicity liabilities.

Cytotoxicity Antibacterial activity HepG2 Selectivity

Antibiotic Potentiation: GmhA-IN-1 Fold-Enhancement of Erythromycin and Rifampicin

At 100 μM (27 mg/L) in the presence of the UhpT inducer glucose-6-phosphate (100 μM), GmhA-IN-1 potentiates erythromycin activity by 32-fold (MIC reduction from 32 mg/L to 1 mg/L) and rifampicin activity by 16-fold (MIC reduction from 4 mg/L to 0.25 mg/L) against wild-type E. coli C7 [1]. The combination of GmhA-IN-1 (300 μM) with rifampicin (1 mg/L) was rapidly bactericidal, achieving >3 log reduction in bacterial inoculum within 6 hours and no detectable counts at 24 hours, whereas each compound alone did not alter bacterial growth [1].

Antibiotic adjuvant Erythromycin Rifampicin Gram-negative sensitization

Activity Against Multidrug-Resistant Clinical Isolates: GmhA-IN-1 Efficacy Across Resistance Mechanisms

GmhA-IN-1 inhibits LPS heptosylation across clinically relevant multidrug-resistant isolates with consistent EC50 values: 21 μM against E. coli S1 (ESBL-expressing), 18 μM against E. cloacae S2 (AmpC-expressing), and 21 μM against K. pneumoniae S3 (NDM-1 carbapenemase-expressing) [1]. These values closely match the EC50 of 20 ± 3 μM observed in wild-type E. coli C7, indicating that resistance mechanisms against conventional β-lactam and carbapenem antibiotics do not impair GmhA-IN-1 activity [1].

ESBL AmpC NDM-1 Multidrug resistance Clinical isolates

Structural Binding Mode: GmhA-IN-1 vs. Difluorophosphonate 84

Co-crystal structures of GmhA with inhibitors 17 and 84 reveal distinct binding interactions: both compounds chelate the catalytic Zn2+ ion via the N-formyl hydroxamate moiety, but the phosphate group in GmhA-IN-1 accommodates additional hydrogen bonds not possible with the difluorophosphonate group in 84 [1]. Conversely, compound 84 exhibits greater overall shape complementarity due to the bulkier difluorophosphonate group [1]. These structural differences rationalize the divergent enzymatic and cellular activity profiles and provide a validated binding mode for structure-guided optimization.

Crystal structure Zn2+ chelation Hydrogen bonding Active site

Recommended Research Applications for GmhA-IN-1 Based on Quantitative Evidence


Gram-Negative Antibiotic Adjuvant Screening and Mechanistic Studies

GmhA-IN-1 is optimally suited for investigating antibiotic potentiation mechanisms in Gram-negative bacteria. At 100 μM with glucose-6-phosphate, the compound achieves 32-fold erythromycin and 16-fold rifampicin MIC reduction against wild-type E. coli, with combination treatment demonstrating >3 log bactericidal reduction within 6 hours [1]. This established potentiation profile makes GmhA-IN-1 a validated tool compound for adjuvant screening cascades and studies of outer membrane permeabilization.

LPS Biosynthesis Inhibition Assays in Enterobacteriaceae

With a demonstrated EC50 of 20 ± 3 μM for LPS heptosylation inhibition in E. coli C7 and comparable activity (18–21 μM) against clinical Enterobacteriaceae isolates expressing ESBL, AmpC, and NDM-1 resistance mechanisms [1], GmhA-IN-1 serves as a reliable positive control for LPS biosynthesis studies and heptose-deficient phenotype induction.

Structure-Based Drug Design Targeting Zn2+-Dependent Isomerases

The solved co-crystal structure of GmhA complexed with GmhA-IN-1 confirms Zn2+ chelation via the N-formyl hydroxamate moiety and reveals phosphate-mediated hydrogen-bonding interactions distinct from phosphonate-based congeners [1]. This structural information supports structure-guided optimization programs targeting Zn2+-dependent isomerases or related metalloenzymes.

Antivirulence and Anti-Persistence Research

Given its lack of intrinsic antibacterial activity (MIC > 1000 μM) and low cytotoxicity (CC50 > 1000 μM) [1], GmhA-IN-1 is appropriate for antivirulence studies investigating LPS-targeting strategies that exert reduced selective pressure for resistance. The compound's demonstrated efficacy across multidrug-resistant clinical isolates supports its use in resistance-bypass research.

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